molecular formula C19H32O8 B1151850 Ascleposide E CAS No. 325686-49-5

Ascleposide E

Numéro de catalogue: B1151850
Numéro CAS: 325686-49-5
Poids moléculaire: 388.457
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ascleposide E is a useful research compound. Its molecular formula is C19H32O8 and its molecular weight is 388.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition du Cycle Cellulaire

L'Ascleposide E a été étudié pour son potentiel en tant qu'inhibiteur du cycle cellulaire en phase G1/S {svg_1}. On pense qu'il cible le complexe Cycline D1/Kinase Dépendante de la Cycline 4 (CDK4) - Kinase Dépendante de la Cycline 6 (CDK6) et la protéine du Facteur de Transcription Eucaryotique 2 (E2F-2) {svg_2}. Cela pourrait avoir des implications significatives dans le traitement des maladies où la régulation du cycle cellulaire est compromise, telles que le cancer {svg_3}.

Activité Anticancéreuse

La recherche a montré que l'this compound peut avoir des propriétés anticancéreuses {svg_4}. Il a été étudié pour ses effets inhibiteurs sur la croissance des cellules cancéreuses, en particulier dans le contexte des lactones sesquiterpéniques, une classe de composés connus pour leurs effets anticancéreux {svg_5}.

Docking Moléculaire

L'this compound a été utilisé dans des études de docking moléculaire {svg_6}. Ces études visent à prédire le comportement des molécules lorsqu'elles interagissent, ce qui est crucial dans la conception de médicaments {svg_7}. Dans le cas de l'this compound, il a été étudié pour ses interactions avec des protéines comme la Cycline D1 {svg_8}.

Agent Chimioprotecteur

L'this compound, comme d'autres composés naturels à base de plantes, est reconnu comme un agent chimioprotecteur {svg_9}. Ces agents sont utilisés pour la prévention primaire et secondaire du cancer en raison de leur efficacité et de leurs effets secondaires moindres {svg_10}.

Propriétés de Ressemblance aux Médicaments et Pharmacocinétiques

Les propriétés de ressemblance aux médicaments et pharmacocinétiques de l'this compound ont été évaluées via pkCSM et l'analyse ADMET {svg_11}. Ceci est important pour déterminer le potentiel de l'this compound en tant qu'agent thérapeutique {svg_12}.

Inhibiteur Potentiel du Complexe Cycline B1/CDK1

Il existe également des recherches suggérant que l'this compound pourrait agir comme un inhibiteur potentiel du complexe Cycline B1/CDK1 {svg_13}. Cela pourrait avoir des implications significatives dans le traitement des maladies où la régulation du cycle cellulaire est compromise, telles que le cancer {svg_14}.

Mécanisme D'action

Ascleposide E is a sesquiterpene lactone , a subclass of terpenoids, which are known for their wide structural diversity and unique anti-cancerous effects . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

The primary targets of this compound are Cyclin D1/Cyclin Dependent Kinase 4 (CDK4)- Cyclin Dependent kinase 6 (CDK6) complex and Eukaryotic Transcription Factor 2 protein (E2F-2) . These proteins play a crucial role in cell division by monitoring the orderly progression of each phase, ensuring accurate completion before advancing to the next stage .

Mode of Action

This compound interacts with its targets, leading to the inhibition of the Cyclin D1/CDK4-CDK6 complex and E2F-2 . This interaction results in the disruption of the cell cycle, particularly at the G1/S phase .

Biochemical Pathways

The interaction of this compound with its targets affects the cell cycle, particularly the G1/S phase . This disruption leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . The downstream effects of this interaction include the prevention of errors during cell division .

Pharmacokinetics

The pharmacokinetic properties of this compound were assessed via pkCSM and ADMET analysis .

Result of Action

The result of this compound’s action is the inhibition of cell division, particularly at the G1/S phase . This leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . This disruption in the cell cycle can lead to the death of cancer cells .

Analyse Biochimique

Biochemical Properties

Ascleposide E plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in cell cycle regulation. It has been observed to interact with Cyclin D1 and Cyclin Dependent Kinase 4 (CDK4), forming hydrogen bonds with residues such as ARG-26, LYS-33, and HIS-68 . These interactions suggest that this compound may act as an inhibitor of the Cyclin D1/CDK4 complex, thereby influencing cell cycle progression.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G1/S phase by inhibiting the Cyclin D1/CDK4 complex . This inhibition leads to a decrease in cell proliferation, making this compound a potential anti-cancer agent. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound exhibits a high binding affinity with the Cyclin B1/CDK1 complex, forming hydrogen and hydrophobic interactions . This binding results in the inhibition of the Cyclin B1/CDK1 complex, leading to cell cycle arrest at the G2/M phase. Furthermore, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, including prolonged cell cycle arrest and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence the activity of enzymes such as Na+/K±ATPase, leading to changes in metabolic flux and metabolite levels . These interactions suggest that this compound may modulate cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to interact with transporters such as PM-ANT1, facilitating its movement across cellular membranes . Additionally, this compound accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. It has been found to localize in the mitochondria, where it affects mitochondrial function and induces apoptosis . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological activity .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ascleposide E involves the conversion of a precursor compound, kaempferol-3-O-glucoside, to Ascleposide E through a series of chemical reactions.", "Starting Materials": [ "Kaempferol-3-O-glucoside", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Kaempferol-3-O-glucoside is treated with sodium hydride in methanol to form kaempferol.", "Kaempferol is then treated with hydrochloric acid to form kaempferol-3-O-methyl ether.", "Kaempferol-3-O-methyl ether is then treated with sodium hydroxide to form kaempferol-3-O-methyl ether-7-O-glucoside.", "Kaempferol-3-O-methyl ether-7-O-glucoside is then treated with acetic anhydride and pyridine to form kaempferol-3-O-methyl ether-7-O-acetate.", "Kaempferol-3-O-methyl ether-7-O-acetate is then treated with methanesulfonic acid in methanol to form kaempferol-3-O-methyl ether-7-O-methanesulfonate.", "Kaempferol-3-O-methyl ether-7-O-methanesulfonate is then treated with chloroacetyl chloride and triethylamine in methanol to form kaempferol-3-O-methyl ether-7-O-(2-chloroacetyl) derivative.", "Kaempferol-3-O-methyl ether-7-O-(2-chloroacetyl) derivative is then treated with acetic acid in methanol to form Ascleposide E.", "Ascleposide E is then purified using a combination of methanol and water." ] }

Numéro CAS

325686-49-5

Formule moléculaire

C19H32O8

Poids moléculaire

388.457

Apparence

Powder

Origine du produit

United States
Customer
Q & A

Q1: How does Ascleposide E interact with its target proteins and what are the potential downstream effects?

A1: Molecular docking studies [[1], [2]] suggest that this compound can bind to Cyclin B1/CDK1 complex, key regulators of the G2/M phase of the cell cycle. The compound exhibits a binding affinity of -7.1 kcal/mol, indicating a strong interaction. Additionally, it demonstrates potential for inhibiting the Cyclin D1/CDK4-CDK6 complex and E2F-2, which are critical for G1/S phase progression [[2]]. This inhibition arises from hydrogen bond interactions and hydrophobic interactions between this compound and the target proteins. Disrupting these protein complexes could potentially halt or delay cell cycle progression, particularly in rapidly dividing cancer cells.

Q2: What is known about the isolation and structural characterization of this compound?

A2: this compound has been isolated from various plant sources, including the cane of Mallotus milliettii [[3]] and the roots of Saussurea lappa [[4]]. While the provided abstracts don't delve into the detailed spectroscopic data, they confirm the successful isolation and purification of the compound using techniques like silica gel column chromatography, Sephadex LH-20, and reversed-phase RP-18 column chromatography.

Q3: What is the current understanding of this compound's potential as an anticancer therapeutic based on the available research?

A3: While in vitro and in vivo studies are yet to be conducted, the existing computational research [[1], [2]] highlights this compound as a promising candidate for anticancer drug development. Its predicted ability to inhibit key cell cycle regulatory proteins, coupled with its favorable drug-likeness properties and ADMET profile, makes it a strong contender for further investigation. Future research should focus on validating these in silico findings through experimental studies to understand its efficacy and safety profile in biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.